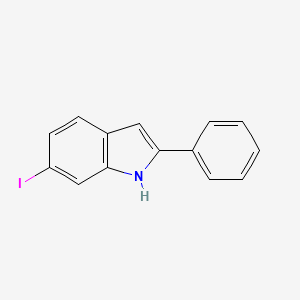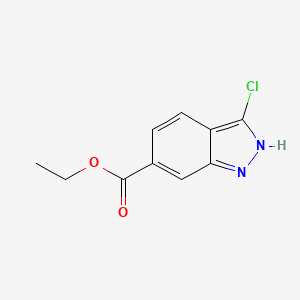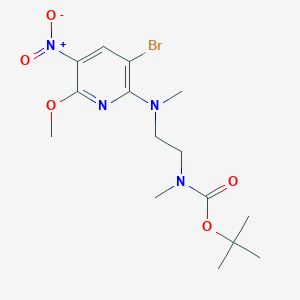![molecular formula C46H20F24O4P2 B13662704 (4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple trifluoromethyl groups and phosphane moieties, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylated aromatic compounds and phosphane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphane groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphane oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives.
科学研究应用
Chemistry
In chemistry, (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology
The compound’s potential biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
作用机制
The mechanism of action of (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its trifluoromethyl groups can participate in interactions with biological molecules, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(4R)-5,5’-Bis(bis(3,5-dimethylphenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
(4R)-5,5’-Bis(bis(3,5-dichlorophenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole: Contains dichlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (4R)-5,5’-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4’-bibenzo[d][1,3]dioxole imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects
属性
分子式 |
C46H20F24O4P2 |
|---|---|
分子量 |
1154.6 g/mol |
IUPAC 名称 |
[4-[5-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C46H20F24O4P2/c47-39(48,49)19-5-20(40(50,51)52)10-27(9-19)75(28-11-21(41(53,54)55)6-22(12-28)42(56,57)58)33-3-1-31-37(73-17-71-31)35(33)36-34(4-2-32-38(36)74-18-72-32)76(29-13-23(43(59,60)61)7-24(14-29)44(62,63)64)30-15-25(45(65,66)67)8-26(16-30)46(68,69)70/h1-16H,17-18H2 |
InChI 键 |
GCINEYUMGRTQMS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C(=C(C=C2)P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(C=CC6=C5OCO6)P(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)

![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/no-structure.png)

![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)


![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
